3-(3-Nitropyridin-2-yl)phenol

Description

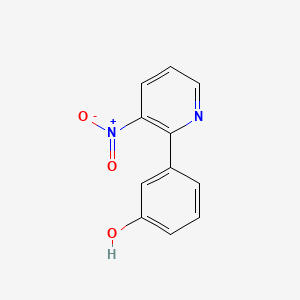

3-(3-Nitropyridin-2-yl)phenol is an aromatic compound featuring a phenol group (hydroxyl-substituted benzene ring) covalently linked to a pyridine ring bearing a nitro (-NO₂) substituent at the 3-position. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry, materials science, and coordination chemistry. The nitro group enhances electron-withdrawing effects, while the phenol moiety enables hydrogen bonding and acidic proton donation (pKa ~10 for phenol derivatives) . Its crystalline structure, resolved via X-ray diffraction, reveals planar geometry with intermolecular hydrogen bonds involving the phenolic -OH and nitro oxygen atoms, as observed in related nitropyridine derivatives .

Properties

Molecular Formula |

C11H8N2O3 |

|---|---|

Molecular Weight |

216.19 g/mol |

IUPAC Name |

3-(3-nitropyridin-2-yl)phenol |

InChI |

InChI=1S/C11H8N2O3/c14-9-4-1-3-8(7-9)11-10(13(15)16)5-2-6-12-11/h1-7,14H |

InChI Key |

AQNGGEPDHRNUKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=C(C=CC=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(3-Chlorophenyl)-3-nitropyridin-2-amine

Structural Differences: Replaces the phenol group with an amine (-NH₂) and introduces a chlorine atom on the phenyl ring. Key Comparisons:

- Hydrogen Bonding: The amine group forms weaker hydrogen bonds compared to phenol, reducing solubility in polar solvents. Crystallographic data shows N–H···O interactions instead of O–H···O .

- Applications: Likely less acidic (pKa ~5 for aromatic amines) than 3-(3-Nitropyridin-2-yl)phenol, limiting use in pH-dependent reactions .

3-Fluoro-5-(thiophen-2-yl)phenol

Structural Differences : Substitutes the nitropyridine ring with a thiophene and adds a fluorine atom.

Key Comparisons :

- Aromatic Interactions : Thiophene’s sulfur atom introduces π-π stacking variability, while fluorine’s electronegativity increases lipophilicity.

- Acidity: Fluorine’s inductive effect slightly lowers phenol pKa (~9.5) compared to the nitro-substituted derivative (~10) .

- Biological Activity : Thiophene derivatives are common in pharmaceuticals, suggesting divergent applications compared to nitropyridine-based compounds .

1-(3-Nitropyridin-2-yl)proline

Structural Differences: Incorporates a proline (cyclic secondary amine with carboxylic acid) instead of phenol. Key Comparisons:

- Solubility: The carboxylic acid group (-COOH) enhances water solubility (logP ~0.5) versus the hydrophobic phenol (logP ~2.1) .

- Coordination Chemistry: Proline’s carboxylate can act as a chelating agent, unlike phenol, which primarily donates protons .

- Applications: Potential in metal-organic frameworks (MOFs) or peptide synthesis, contrasting with this compound’s role in small-molecule catalysis .

3-(3-Nitropyridin-2-yl)thiazolidine

Structural Differences: Replaces the phenol with a thiazolidine (saturated 5-membered ring containing sulfur and nitrogen). Key Comparisons:

- Conformational Flexibility: Thiazolidine’s puckered ring restricts planar interactions, reducing π-stacking efficiency compared to the aromatic phenol .

- Bioactivity : Thiazolidine derivatives are protease inhibitors, suggesting divergent therapeutic applications .

Data Table: Comparative Properties of this compound and Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.